Methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Overview
Description
Methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a complex organic compound that features a unique combination of adamantane and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane-1-carbonyl chloride. This intermediate is then reacted with appropriate thiophene derivatives under controlled conditions to form the desired compound. Common reagents used in these reactions include acetonitrile and carbon tetrachloride, often in the presence of catalysts such as VO(acac)2 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of Methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Such as amantadine and memantine, which are used in the treatment of Parkinson’s and Alzheimer’s diseases.
Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.
Uniqueness
Methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its combination of adamantane and thiophene moieties, which confer distinct physicochemical properties and potential biological activities. This dual functionality makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-11-15(19(25)27-4)17(28-16(11)18(24)23(2)3)22-20(26)21-8-12-5-13(9-21)7-14(6-12)10-21/h12-14H,5-10H2,1-4H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVCVPPLLNOLLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)C3)C(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.